Denufosol is an inhaled pharmaceutical compound primarily developed for the treatment of cystic fibrosis. It is a synthetic dinucleotide composed of deoxycytidine and uridine, linked by four phosphate groups. This compound is designed to facilitate ion transport in epithelial cells, counteracting the effects of defective chloride channels in cystic fibrosis patients. Denufosol was investigated in clinical trials, notably TIGER-1 and TIGER-2, but did not meet all efficacy endpoints in later studies, leading to its discontinuation in further clinical development as of 2011 .
Denufosol is classified as a dinucleotide and is known chemically as 2'-Desoxycytidine (5')tetraphospho(5')uridine. Its development was sponsored by Inspire Pharmaceuticals in collaboration with the Cystic Fibrosis Foundation. The compound is administered via inhalation, targeting the deeper regions of the lungs to maximize therapeutic effects .
The synthesis of denufosol typically involves the activation of uridine 5'-triphosphate followed by coupling with deoxycytidine derivatives. One common method utilizes tributylamine salts to facilitate this process:
Alternative methods may involve enzymatic processes or other chemical strategies to achieve similar results .
Denufosol's molecular formula is , with a molar mass of approximately . Its structure features two nucleosides connected by four phosphate groups, forming a complex arrangement that facilitates its biological activity . The compound exists predominantly in its tetrasodium salt form for stability and solubility during administration.
Denufosol participates in various biochemical reactions, primarily through its interaction with purinergic receptors. As an agonist at the P2Y2 subtype of purinergic receptors, it activates alternative chloride channels via G protein signaling pathways. This mechanism enhances ion transport across epithelial membranes, which is crucial for alleviating symptoms associated with cystic fibrosis .
Denufosol functions by mimicking the action of ATP at purinergic receptors, leading to increased chloride ion transport in epithelial cells. In cystic fibrosis, the malfunctioning cystic fibrosis transmembrane conductance regulator protein results in thick mucus production; denufosol's activation of alternative pathways helps restore some degree of normal ion transport and mucus clearance .
Relevant analyses such as differential scanning calorimetry and thermogravimetric analysis are often used to characterize these properties during formulation development .
Denufosol has been primarily studied for its potential use in treating cystic fibrosis through nebulization, allowing direct delivery to the lungs. Although it showed promise in early clinical trials, subsequent studies did not support its continued development for this indication. Additionally, it was explored for treating retinal diseases but did not progress past initial trials .
Denufosol tetrasodium (chemical formula: C₁₈H₂₇N₅Na₄O₂₁P₄; molecular weight: 773.32 g/mol) is a dinucleotide polyphosphate comprising uridine and 2'-deoxycytidine moieties linked by a tetraphosphate bridge (-P₄O₁₃⁻) at their 5'-positions [4] [7]. This linear tetra-anionic structure features:
Biochemically, the tetraphosphate linkage is critical for P2Y₂ receptor activation. Molecular docking studies confirm that the tetra-anionic chain forms salt bridges with lysine/arginine residues in the receptor's binding pocket, while nucleobases engage in π-stacking and hydrogen bonding [1] [6]. This dual interaction triggers downstream signaling pathways involving Gq-proteins and phospholipase C [1].
Table 1: Structural Features of Denufosol
Component | Chemical Group | Functional Role |
---|---|---|
Uridine moiety | Pyrimidine nucleoside (ribose) | Receptor recognition via hydrogen bonding with Thr/Ser residues |
Deoxycytidine moiety | Pyrimidine nucleoside (deoxyribose) | Metabolic resistance to phosphatases |
Tetraphosphate linker | Linear P₄O₁₃⁻ chain | Ionic interaction with receptor cationic domains; calcium chelation |
Tetrasodium counterions | Na⁺ | Solubility enhancement and crystal lattice stabilization |
Denufosol exhibits significantly enhanced metabolic stability compared to endogenous nucleotides like ATP or UTP, attributable to:
In vitro and ex vivo studies demonstrate:
Table 2: Metabolic Stability Profile of Denufosol vs. Endogenous Agonists
Compound | Half-Life in Sputum | Primary Degradation Enzymes | Stability Relative to UTP |
---|---|---|---|
Denufosol | >22 hours | Ectonucleoside triphosphate diphosphohydrolase | 50-fold increase |
UTP | <1 hour | Alkaline phosphatase, RNase | Reference |
Diquafosol | ~4 hours | Ectonucleotidases | 6-fold decrease |
Denufosol tetrasodium displays high hydrophilicity due to its polyanionic structure:
Key molecular interactions include:
Although denufosol itself is not a prodrug, structural optimization focused on overcoming bioavailability barriers inherent to polyphosphates:
Limitations persist:
The tetrasodium salt formulation (CAS: 318250-11-2) was engineered to address physicochemical challenges:
Table 3: Key Properties of Denufosol Tetrasodium Formulation
Property | Specification | Functional Impact |
---|---|---|
Counterions | 4 Na⁺ | Neutralizes charge for salt formation; provides aqueous solubility |
Aqueous solubility | >500 mg/mL | Enables high-concentration nebulization solutions |
pH (1% solution) | 7.0–8.5 | Prevents hydrolysis and mucosal irritation |
Osmolality | 290 ± 15 mOsm/kg | Isotonic with airway lining fluid |
Thermal stability | Decomposition >150°C | Allows storage at room temperature |
The ionic composition directly influences pharmacological performance:
Listed Compounds: Denufosol, Denufosol tetrasodium, INS 37217.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7